molecular formula C21H25N5O4S B2810287 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate CAS No. 2034308-99-9

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Cat. No.: B2810287
CAS No.: 2034308-99-9
M. Wt: 443.52
InChI Key: WLMOLEJQHUWELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological relevance. The triazolopyrimidine moiety is substituted at position 6 with a propyl chain linked to a 4-(benzylsulfonyl)piperidine-1-carboxylate group. The benzylsulfonyl and piperidine carboxylate substituents likely influence solubility, target binding, and metabolic stability .

Properties

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl 4-benzylsulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c27-21(30-12-4-7-18-13-22-20-23-16-24-26(20)14-18)25-10-8-19(9-11-25)31(28,29)15-17-5-2-1-3-6-17/h1-3,5-6,13-14,16,19H,4,7-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMOLEJQHUWELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis process. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of robust purification techniques is essential to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazolopyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinase 2 (CDK2), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the phosphorylation of target proteins.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : [1,2,4]Triazolo[1,5-a]pyrimidine core.
  • Pyrazolo-Triazolopyrimidines: describes pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6, 8).
  • Triazolopyridines : highlights [1,2,4]triazolo[4,3-a]pyridines (e.g., compounds 4a–n ). Replacing pyrimidine with pyridine reduces electron-deficient character, which may lower metabolic stability but improve solubility .

Substituent Analysis

Compound Class Key Substituents Functional Implications
Target Compound 3-Propyl linker; 4-(benzylsulfonyl)piperidine-1-carboxylate Enhanced steric bulk; potential protease inhibition via sulfonyl group
Ethyl Carboxylates () Ethyl multisubstituted-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylates Improved lipophilicity; antiproliferative activity reported
Carboxamides () 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Hydrogen-bonding capacity; unoptimized in target compound

Biological Activity

The compound 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological potential and mechanisms of action based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁N₅O₃S
  • Molecular Weight : 393.55 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes:

  • Adenosine Receptors : Compounds similar to triazolo-pyrimidines have shown significant affinity for human A(3) adenosine receptors. For instance, derivatives have been reported to exhibit subnanomolar binding affinities and high selectivity against other adenosine receptor subtypes (A(1), A(2A), A(2B)) . This suggests that the compound may act as a selective antagonist or modulator at these receptors.
  • Ubiquitin-Specific Peptidases (USP) : Recent studies indicate that triazolo-pyrimidine derivatives can inhibit USP28, an enzyme implicated in cancer progression. The inhibition of USP28 by related compounds has been shown to affect cell proliferation and induce apoptosis in cancer cell lines . This positions the compound as a potential therapeutic agent in oncology.

In Vitro Studies

In vitro assays have demonstrated that related triazolo-pyrimidine derivatives possess:

  • High Potency : Compounds have exhibited IC50 values in the low micromolar range against various biological targets.
  • Selectivity : Structural modifications significantly influence selectivity profiles across different receptor types .

Case Study 1: Cancer Cell Line Inhibition

A study evaluated the effects of a related triazolo-pyrimidine derivative on gastric cancer cell lines. The compound was found to inhibit USP28 activity, leading to reduced cell viability and disruption of the epithelial-mesenchymal transition (EMT) process. The IC50 for this activity was reported at approximately 1.10±0.02μmol/L1.10\pm 0.02\mu mol/L, demonstrating substantial therapeutic potential against malignancies .

Case Study 2: Receptor Binding Affinity

Another investigation focused on the binding affinity of triazolo-pyrimidine derivatives at human A(3) adenosine receptors. The most effective compounds showed binding affinities as low as 0.16nM0.16nM, indicating their potential use in treating conditions like inflammation and cancer through modulation of adenosine signaling pathways .

Data Tables

Compound NameTargetIC50 (µM)Selectivity Ratio
Compound 19USP281.10 ± 0.02>100 (USP7)
Compound XA(3)0.163713 (A(1)/A(3))

Q & A

Q. What are the critical steps in designing a multi-step synthesis route for this compound?

The synthesis of triazolo-pyrimidine derivatives typically involves sequential reactions to introduce functional groups. Key steps include:

  • Core formation : Cyclization of pyrimidine precursors with triazole moieties, often via oxidative ring closure (e.g., using sodium hypochlorite in ethanol for clean, green synthesis ).
  • Propyl linker attachment : Alkylation or nucleophilic substitution to connect the triazolo-pyrimidine core to the piperidine-carboxylate group.
  • Benzylsulfonyl substitution : Sulfonylation of the piperidine nitrogen using benzylsulfonyl chloride under anhydrous conditions.
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products .

Q. How is NMR spectroscopy applied to characterize triazolo-pyrimidine derivatives?

1H NMR is critical for confirming regiochemistry and substituent positions. For example:

  • Triazolo-pyrimidine protons : Resonances between δ 8.8–9.0 ppm (aromatic protons) and δ 4.0–4.4 ppm (propyl CH2 groups) .
  • Piperidine protons : Multiplet signals at δ 1.2–3.5 ppm for axial/equatorial H and δ 3.5–4.2 ppm for carbamate or sulfonyl substituents .
  • Benzylsulfonyl group : Aromatic protons (δ 7.2–7.6 ppm) and sulfonyl S=O stretching (IR: ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the triazolo-pyrimidine core using green chemistry principles?

  • Oxidant selection : Replace toxic Cr(VI) or DDQ with NaOCl, which achieves >70% yield in ethanol at room temperature .
  • Solvent optimization : Use ethanol or water-miscible solvents to reduce waste.
  • Catalyst-free conditions : Avoid transition metals to simplify purification and reduce environmental impact .

Q. What strategies establish structure-activity relationships (SAR) for the benzylsulfonyl-piperidine moiety?

  • Substituent variation : Compare analogs with methylsulfonyl, phenylsulfonyl, or halogenated benzyl groups to assess electronic effects on target binding .
  • Piperidine modifications : Test carbamate vs. amide linkages or N-methylation to evaluate conformational flexibility .
  • Biological assays : Use enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., radioligand displacement) to correlate structural changes with activity .

Q. How should researchers resolve discrepancies between in vitro and in vivo biological activity data?

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., cytochrome P450 susceptibility) using LC-MS .
  • Solubility adjustments : Modify formulation (e.g., PEGylation or salt formation) to improve bioavailability .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models to identify absorption barriers .

Q. What analytical methods ensure purity and stability of the compound under storage?

  • HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm to monitor degradation products .
  • Forced degradation : Expose to heat (40–60°C), light (UV), or acidic/basic conditions to identify labile functional groups (e.g., sulfonyl or ester hydrolysis) .
  • LC-MS/MS : Detect trace impurities (e.g., <0.1% by area) and confirm molecular integrity .

Q. How can computational modeling predict interactions with biological targets?

  • Docking studies : Use AutoDock or Schrödinger to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on π-π stacking (triazolo-pyrimidine) and hydrogen bonding (sulfonyl group) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
  • QSAR modeling : Corrogate substituent hydrophobicity (logP) or electronic parameters (Hammett constants) with bioactivity .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of triazolo-pyrimidine analogs?

  • Assay standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition) .
  • Cell-line specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out model-dependent effects .
  • Dose-response curves : Calculate IC50/EC50 values in triplicate to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.